

# Application Note: Analytical Characterization of Methyl 6-chloro-3-cyanopicolinate

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## Compound of Interest

**Compound Name:** Methyl 6-chloro-3-cyanopicolinate

**Cat. No.:** B12814841

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## Introduction & Scientific Context

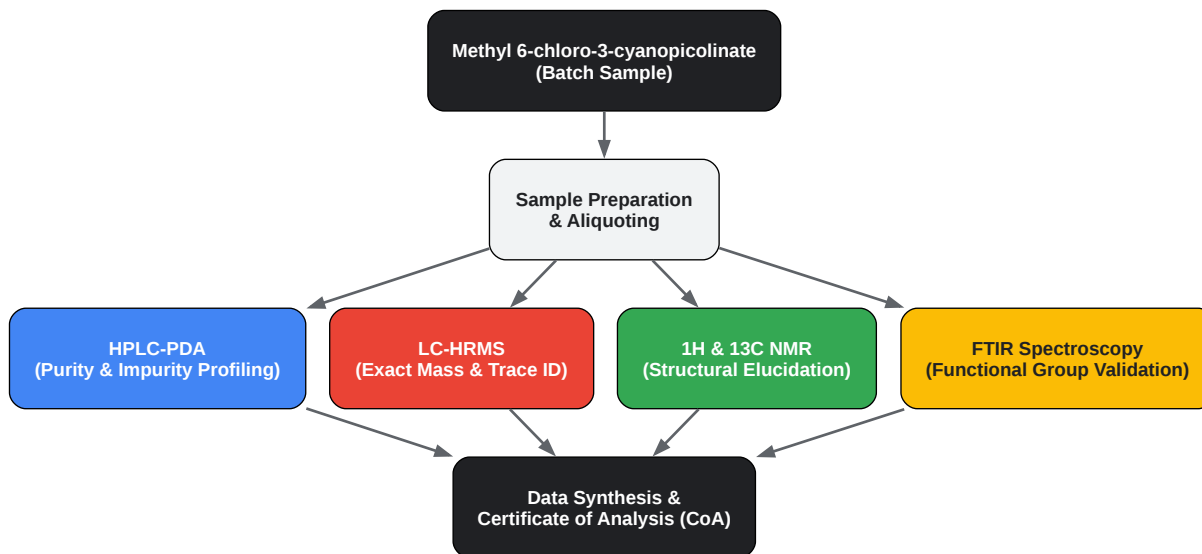
**Methyl 6-chloro-3-cyanopicolinate** (CAS: 1805497-51-1) is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate in agrochemical and pharmaceutical research[1][2]. Featuring a picolinate core substituted with orthogonal reactive groups (chloro, cyano, and a methyl ester), it is extensively utilized in the development of novel synthetic auxin herbicides, such as 6-aryl-2-picolinate and 6-pyrazolyl-2-picolinate analogs[1][3]. These derivatives mimic natural plant hormones, binding to auxin-signaling F-box proteins (e.g., TIR1/AFB5) to disrupt weed growth[4].

Because this compound acts as an upstream building block, rigorous analytical characterization is mandatory. Unidentified trace impurities—such as hydrolysis products or unreacted precursors—can propagate through multi-step syntheses, directly impacting the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs) or agrochemicals[5].

## Analytical Strategy: The Causality of Orthogonal Testing

A self-validating analytical system requires orthogonal techniques to cross-verify structural integrity and purity. Relying on a single method introduces blind spots; therefore, this protocol integrates four distinct methodologies:

- HPLC-PDA (Purity): Selected for its robust capability to separate the parent molecule from structurally similar process impurities. The use of a low-pH mobile phase ensures that any acidic degradants remain unionized, preventing peak tailing and ensuring accurate integration.
- LC-HRMS (Trace Identification): Provides exact mass confirmation. The basic pyridine nitrogen readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding a strong  $[M+H]^+$  signal to identify trace impurities[5].
- NMR Spectroscopy (Regiochemistry):  $^1H$  and  $^{13}C$  NMR provide definitive mapping of the aromatic and aliphatic environments, confirming the exact regiochemistry of the chloro and cyano substitutions on the pyridine ring[5][6].
- FTIR (Functional Group Validation): Orthogonally confirms the presence of the nitrile ( $C\equiv N$ ) and ester carbonyl ( $C=O$ ) groups, which can sometimes be ambiguous in mass spectrometry alone[5].



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Orthogonal analytical workflow for **Methyl 6-chloro-3-cyanopicolinate** characterization.

## Physicochemical Profile & Reference Data

Table 1: Key Physicochemical Properties[1][2]

Property	Value
IUPAC Name	Methyl 6-chloro-3-cyanopyridine-2-carboxylate
CAS Number	1805497-51-1
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	196.59 g/mol
Monoisotopic Mass	196.0040 Da
SMILES	<chem>COC(=O)C1=C(C=CC(=N1)Cl)C#N</chem>

## Experimental Protocols

### Protocol A: Chromatographic Purity via HPLC-PDA

Causality Check: This method utilizes 0.1% Formic Acid (FA) in the mobile phase. The acidic environment (pH ~2.7) suppresses the ionization of potential carboxylic acid impurities (e.g., 6-chloro-3-cyanopicolinic acid), ensuring sharp peak shapes and preventing co-elution.

- **System Suitability Test (SST):** Before analyzing the sample, inject a known reference standard. The system is validated only if the tailing factor (Tf) is  $< 1.5$  and the Relative Standard Deviation (RSD) of the peak area for 5 replicate injections is  $\leq 2.0\%$ .
- **Sample Preparation:** Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile (1 mg/mL). Sonicate for 5 minutes. Dilute 1:10 with Mobile Phase A to achieve a final working concentration of 100  $\mu\text{g/mL}$ . Filter through a 0.22  $\mu\text{m}$  PTFE syringe filter.
- **Chromatographic Conditions:**
  - Column: C18 Reverse Phase (e.g., 150 mm  $\times$  4.6 mm, 3.5  $\mu\text{m}$ ).
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Flow Rate: 1.0 mL/min.
  - Detection: PDA scanning from 200–400 nm (Extract at 254 nm for quantitation)[5].
  - Injection Volume: 10  $\mu\text{L}$ .

Table 2: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
2.0	90	10
12.0	10	90
15.0	10	90
15.1	90	10
20.0	90	10

## Protocol B: Structural Elucidation via High-Resolution NMR

Causality Check: Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) is selected as the solvent because polar pyridine derivatives often exhibit limited solubility in CDCl<sub>3</sub>. Complete dissolution is critical for accurate signal integration and high signal-to-noise ratios in <sup>13</sup>C NMR[6].

- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d<sub>6</sub> containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Instrument Setup: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
- Acquisition Parameters:
  - <sup>1</sup>H NMR: 16 scans, relaxation delay (D1) of 2.0 s.
  - <sup>13</sup>C NMR: 512 scans, relaxation delay (D1) of 2.0 s, with proton decoupling.

Table 3: Expected NMR Chemical Shifts (DMSO-d<sub>6</sub>)[5][6]

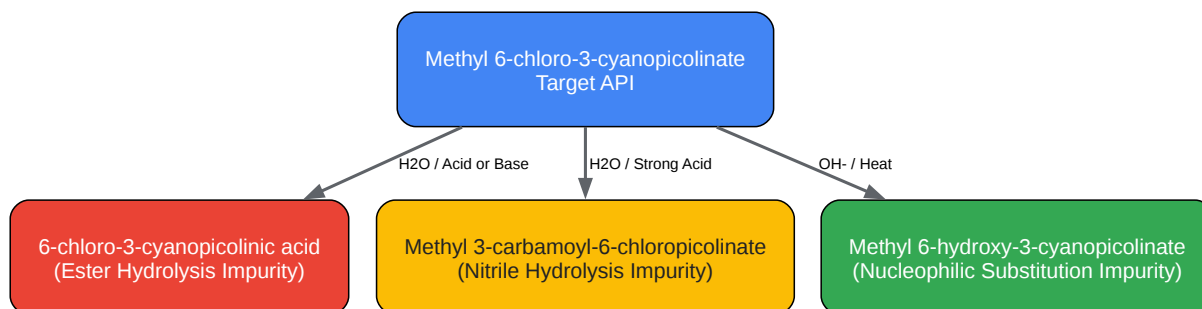
Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity & Integration	Assignment
$^1\text{H}$	~8.50	Doublet (d, $J \approx 8.4$ Hz), 1H	Pyridine C4-H (adjacent to cyano)
$^1\text{H}$	~7.95	Doublet (d, $J \approx 8.4$ Hz), 1H	Pyridine C5-H (adjacent to chloro)
$^1\text{H}$	~3.92	Singlet (s), 3H	Ester Methoxy (-OCH <sub>3</sub> )
$^{13}\text{C}$	~163.5	Singlet	Ester Carbonyl (C=O)
$^{13}\text{C}$	~115.2	Singlet	Nitrile Carbon (C $\equiv$ N)
$^{13}\text{C}$	~53.4	Singlet	Methoxy Carbon (-OCH <sub>3</sub> )

## Protocol C: Impurity Profiling via LC-HRMS

- Preparation: Dilute the HPLC sample to 1  $\mu\text{g/mL}$  in 50:50 Water:Acetonitrile to prevent detector saturation.
- Ionization: Use Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
- Validation: The parent compound must exhibit an exact mass  $[\text{M}+\text{H}]^+$  peak at  $m/z$  197.0112 ( $\pm 5$  ppm mass error). Look for the characteristic chlorine isotope pattern (approximate 3:1 ratio for M : M+2 at  $m/z$  199.0082)[5].

## Degradation Pathways & Impurity Tracking

Understanding the degradation pathways is essential for developing a self-validating analytical method. The ester and nitrile groups are susceptible to nucleophilic attack and hydrolysis under extreme pH or thermal stress. The diagram below illustrates the primary degradants that the HPLC and LC-MS methods must be capable of resolving.



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Primary degradation pathways and potential impurities of the target picolinate API.

## References

- Chemsrvc. "CAS#:1805497-51-1 | **Methyl 6-chloro-3-cyanopicolinate**." Chemsrvc Database. Available at:[\[Link\]](#)
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## Sources

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